molecular formula C6H8N4O3 B13309000 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B13309000
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: MWRGSYNGILEUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with amino, carbamoylmethyl, and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-keto esters can yield pyrazole derivatives, which can then be further functionalized to introduce the amino, carbamoylmethyl, and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its combination of amino, carbamoylmethyl, and carboxylic acid groups allows for versatile chemical modifications and a wide range of applications .

Eigenschaften

Molekularformel

C6H8N4O3

Molekulargewicht

184.15 g/mol

IUPAC-Name

4-amino-1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N4O3/c7-3-1-10(2-4(8)11)9-5(3)6(12)13/h1H,2,7H2,(H2,8,11)(H,12,13)

InChI-Schlüssel

MWRGSYNGILEUFH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1CC(=O)N)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.